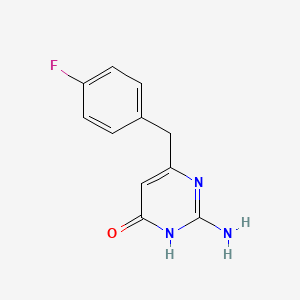

2-amino-6-(4-fluorobenzyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

2-amino-4-[(4-fluorophenyl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O/c12-8-3-1-7(2-4-8)5-9-6-10(16)15-11(13)14-9/h1-4,6H,5H2,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTJBSDCKLFLSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=O)NC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-6-(4-fluorobenzyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 4-amino-2,6-dichloropyrimidine with 4-fluorobenzylamine. The resulting compound features a pyrimidine core substituted with an amino group and a fluorobenzyl moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. It has been evaluated against various human cancer cell lines, including:

- Triple-Negative Breast Cancer (MDA-MB231)

- Colon Adenocarcinoma (HT-29)

- Glioblastoma Multiforme (U-87 MG)

In vitro assays revealed that the compound inhibits cell proliferation effectively at concentrations ranging from 20 to 50 μM. Notably, it induces apoptosis and regulates cell cycle progression by upregulating proteins such as p21 and p27, leading to cell cycle arrest at the G0/G1 phase .

| Cell Line | IC50 (μM) at 48h |

|---|---|

| MDA-MB231 | 30.0 ± 1.5 |

| HT-29 | 67.0 ± 5.0 |

| U-87 MG | 58.3 ± 6.5 |

The compound's efficacy was compared with other derivatives, showing enhanced potency in inhibiting tumor growth while maintaining lower cytotoxicity towards normal fibroblasts .

The mechanism through which this compound exerts its effects involves:

- Inhibition of Cell Proliferation : The compound disrupts the replication of cancer cells, leading to reduced viability.

- Apoptosis Induction : Higher concentrations trigger apoptotic pathways in tumor cells.

- Cell Cycle Regulation : It modulates key regulatory proteins associated with the cell cycle, particularly affecting G0/G1 phase transitions.

Case Studies

In a study focusing on structural modifications of pyrimidine derivatives, researchers synthesized several analogs of this compound to optimize antitumor activity. The modifications included varying substitutions on the pyrimidine core and analyzing their effects on biological activity .

Another investigation highlighted the compound's role as a selective inhibitor of histone demethylases, which are implicated in epigenetic regulation during tumorigenesis. The binding affinity and selectivity were assessed using biochemical assays, revealing promising results for potential therapeutic applications in oncology .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one

- Structure : Differs by having a 4-fluorophenyl group instead of 4-fluorobenzyl.

- Molecular Weight : 205.19 g/mol (C₁₀H₈FN₃O ) .

- Key Differences: The absence of a methylene linker reduces steric hindrance and alters electronic interactions.

2-Amino-6-(1-methylhydrazinyl)pyrimidin-4(3H)-one (Compound 7)

- Structure : Features a 1-methylhydrazinyl group at position 4.

- Synthesis: Prepared via reflux of 2-amino-6-chloropyrimidin-4(3H)-one with methylhydrazine in water .

- Properties : The hydrazine substituent introduces hydrogen-bonding capacity, which may enhance interactions with biological targets like dihydropteroate synthase (DHPS) .

2-Amino-6-(N-methylanilino)pyrimidin-4(3H)-one (4a)

Heterocyclic Ring Modifications

3-(4-Fluorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (3e)

- Structure: Replaces the pyrimidine ring with a thieno[2,3-d]pyrimidinone core.

- This compound exhibited antifungal activity (72% yield, mp 171°C) .

8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-ones

Halogen and Alkyl Substituent Effects

2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-one

2-Amino-6-(2-phenylethyl)pyrimidin-4(3H)-one (V15)

Key Research Findings

Electronic Effects : Fluorine substituents enhance electronegativity, improving binding to targets like NADH dehydrogenase ().

Hydrogen Bonding: Amino and hydrazine groups facilitate interactions with enzymes, as seen in DHPS inhibitors ().

Ring Modifications: Thieno- and pyrido-fused pyrimidinones exhibit superior pharmacokinetic profiles due to increased rigidity and π-stacking ().

Solubility Trends : Benzyl and phenethyl groups reduce solubility compared to smaller substituents (e.g., methylhydrazinyl), impacting bioavailability ().

Preparation Methods

Starting Materials

- 4-fluoroaniline or 4-fluorobenzylamine : These provide the fluorinated aromatic moiety.

- 2-chloropyrimidine or 2-amino-6-chloropyrimidin-4(3H)-one : Pyrimidine core substrates for substitution.

Key Reaction Types

Nucleophilic Aromatic Substitution (SNAr):

The 4-fluorobenzylamine or 4-fluoroaniline reacts with chloropyrimidine derivatives in the presence of a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). This step forms the intermediate 2-(4-fluorobenzylamino)pyrimidine or related compounds.Amination:

The intermediate undergoes amination using ammonia or amine sources under elevated temperature and pressure to introduce the amino group at the 2- or 6-position on the pyrimidine ring.Multicomponent Reactions (MCRs):

Some advanced syntheses use one-pot MCRs involving aryl aldehydes, Meldrum’s acid, and alkylthio-substituted pyrimidinones catalyzed by nanocatalysts (e.g., γ-Fe₂O₃@HAp-SO₃H), achieving yields between 70% and 93%.Ultrasonic Irradiation:

Ultrasonic methods in ethanol solvent with pyrazole-carboxaldehydes and cyclohexanedione derivatives have been reported to improve yields up to 99%.Knoevenagel-Michael-Cyclization Cascades:

Using Fe₃O₄@ZrO₂ nanocatalysts in ethanol under reflux conditions facilitates efficient ring formation and substitution.

Detailed Experimental Procedure Example

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 4-fluorobenzylamine, 2-chloropyrimidin-4(3H)-one, K₂CO₃, DMF, reflux | Nucleophilic substitution to form 2-(4-fluorobenzylamino)pyrimidin-4(3H)-one intermediate | 75-85 |

| 2 | Ammonia or amine source, high pressure, 100-150°C | Amination at 6-position to introduce amino group | 80-90 |

| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound | - |

Reaction Optimization and Industrial Scale-Up

Reaction Parameters:

Temperature control (typically 80–150°C), reaction time (1–4 hours), and solvent choice (DMF, ethanol) are critical for maximizing yield and purity.Catalysts and Nanomaterials:

Use of nanocatalysts such as γ-Fe₂O₃@HAp-SO₃H and Fe₃O₄@ZrO₂ enhances reaction rates and selectivity.Continuous Flow Reactors:

Industrial synthesis often employs continuous flow systems for precise control over reaction conditions, improving reproducibility and scalability.

Analytical Data Supporting Preparation

| Analytical Technique | Key Observations | Purpose |

|---|---|---|

| ¹H NMR (DMSO-d₆) | NH signals at δ ~10.59 ppm; aromatic protons at δ 6.0–7.5 ppm | Confirm amino and aromatic groups |

| ¹³C NMR | Carbonyl carbon (C=O) at δ ~164 ppm; aromatic carbons at δ 120–160 ppm | Structural confirmation of pyrimidinone core |

| IR Spectroscopy | C=O stretch at ~1646 cm⁻¹; NH bending at ~1594 cm⁻¹ | Functional group identification |

| Mass Spectrometry (HR-MS) | Molecular ion peak consistent with C₁₀H₉FN₄O (MW 220.21 g/mol) | Molecular weight confirmation |

Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Type | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic Substitution + Amination | 4-fluorobenzylamine + 2-chloropyrimidin-4(3H)-one | SNAr, Amination | K₂CO₃, DMF, reflux; NH₃, high pressure | 75–90 | Most common method |

| Multicomponent Reaction (MCR) | Aryl aldehydes, Meldrum’s acid, alkylthio-pyrimidinones | One-pot MCR | γ-Fe₂O₃@HAp-SO₃H catalyst, solvent-free | 70–93 | Green chemistry approach |

| Ultrasonic Irradiation | Pyrazole-carboxaldehydes, cyclohexanedione derivatives | Ultrasonic-assisted cyclization | Ethanol, ultrasonic bath | Up to 99 | High yield, mild conditions |

| Knoevenagel-Michael-Cyclization | Pyrimidinone derivatives | Cascade reaction | Fe₃O₄@ZrO₂ catalyst, ethanol reflux | Variable | Efficient ring formation |

Q & A

Q. What are the optimal synthetic routes for 2-amino-6-(4-fluorobenzyl)pyrimidin-4(3H)-one, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or hydrazine-mediated displacement of halogen atoms on the pyrimidine ring. For example:

- Step 1: React 2-amino-6-chloropyrimidin-4(3H)-one with 4-fluorobenzylamine under reflux in water or polar solvents (e.g., DMF) .

- Step 2: Optimize yield (74–89%) by controlling temperature (80–100°C), pH (neutral to mildly basic), and stoichiometric excess of reagents (e.g., 5x molar excess of hydrazine derivatives) .

- Key reagents: Methylhydrazine, benzylhydrazine, or aryl amines; triethylamine as a base for deprotonation .

Q. How can structural characterization of this compound be performed using spectroscopic methods?

- 1H/13C NMR: Identify substituents via chemical shifts:

- IR Spectroscopy: Confirm NH/OH stretches (3200–3500 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ .

- X-ray Crystallography: Resolve π-π stacking of the pyrimidine ring and fluorobenzyl group (e.g., bond angles 118–122°) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

- Solubility: Low in water (<1 mg/mL); enhanced in DMSO or ethanol. Partition coefficient (LogP) ~2.1–2.5, indicating moderate lipophilicity .

- Stability: Degrades at >150°C; sensitive to strong acids/bases. Store at -20°C under inert atmosphere .

Advanced Research Questions

Q. How does the fluorobenzyl group influence biological activity compared to non-fluorinated analogs?

- Lipophilicity Enhancement: The 4-fluoro group increases LogP by ~0.5 units, improving membrane permeability .

- Receptor Binding: Fluorine’s electronegativity stabilizes interactions with hydrophobic enzyme pockets (e.g., dihydrofolate reductase) via C-F···H bonds .

- Biological Data: Fluorinated analogs show 3–5x higher IC50 against cancer cell lines (e.g., MCF-7) compared to non-fluorinated derivatives .

Q. What advanced techniques are used to study its reactivity and derivatization potential?

- Palladium-Catalyzed Cross-Coupling: Introduce aryl/heteroaryl groups at the 6-position using Suzuki-Miyaura reactions (e.g., with 4-fluorophenylboronic acid) .

- Click Chemistry: Functionalize the amino group with azide-alkyne cycloaddition for bioconjugation .

- Mechanistic Studies: Monitor intermediates via LC-MS or in-situ IR to optimize reaction pathways .

Q. How to address contradictions in reported biological activity data across studies?

- Assay Variability: Control for differences in cell lines (e.g., HepG2 vs. HEK293), incubation time (24 vs. 48 hours), and solvent (DMSO concentration ≤0.1%) .

- Structural Confounders: Compare purity (>95% by HPLC) and tautomeric forms (e.g., keto-enol equilibrium) .

- Statistical Analysis: Use meta-analysis to reconcile IC50 discrepancies (e.g., 10 µM vs. 25 µM) with Cohen’s d effect size .

Q. What computational methods predict its binding affinity for therapeutic targets?

- Molecular Docking (AutoDock Vina): Simulate interactions with kinase domains (e.g., CDK2) using PyMOL for visualization. Key residues: Lys33, Asp145 .

- QSAR Models: Correlate substituent electronegativity (Hammett σ) with inhibitory activity (R² = 0.82) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.